molecular formula C9H14N6 B8527448 2-Butylaminoadenine CAS No. 5463-09-2

2-Butylaminoadenine

Cat. No. B8527448
CAS RN: 5463-09-2
M. Wt: 206.25 g/mol
InChI Key: BYCJYBHYAVBYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylaminoadenine is a useful research compound. Its molecular formula is C9H14N6 and its molecular weight is 206.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butylaminoadenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butylaminoadenine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5463-09-2

Product Name

2-Butylaminoadenine

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

2-N-butyl-7H-purine-2,6-diamine

InChI

InChI=1S/C9H14N6/c1-2-3-4-11-9-14-7(10)6-8(15-9)13-5-12-6/h5H,2-4H2,1H3,(H4,10,11,12,13,14,15)

InChI Key

BYCJYBHYAVBYGC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N=CN2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloroadenine (6.0 g, 35.4 mmol) and butylamine (30 ml) were placed in an autoclave (200 ml), and the content of the autoclave was allowed to react at 130° C. for 150 hours. The reaction solution was concentrated under reduced pressure, and water was poured into the residue to precipitate a solid. The precipitated solid was sequentially washed with methylene chloride and methanol. Thus, 2.08 g of the title compound was obtained as a yellowish orange powdery solid (yield: 30%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
30%

Synthesis routes and methods II

Procedure details

2-Chloroadenine (6.0 g, 35.4 mmol) and n-butylamine (30 ml) were reacted in an autoclave (200 ml) at 130° C. for 150 hours. After the reaction mixture was concentrated under reduced pressure, the residue was poured into water to precipitate the solid. The precipitated solid was successively washed with methylene chloride and methanol to give the captioned compound (2.08 g, yield 30%) as a yellowish orange powdered solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
30%

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